Purity and Regulatory Compliance: ≥98.5% HPLC Purity with ICH Q3C and USP <231> Compliance
For pharmaceutical applications requiring ANDA submissions or commercial manufacturing, the target compound is supplied with a purity of ≥98.5% by HPLC, residual solvents ≤0.1% (ICH Q3C compliant), and heavy metals ≤10 ppm (USP <231> method) [1]. In contrast, the common methyl ester analog (CAS 179162-64-2) is typically offered at 95–98% HPLC purity without the same level of documented compliance to ICH or USP residual impurity guidelines . Furthermore, the free acid form is specifically required for the final amide coupling step in micafungin synthesis, whereas the methyl ester must be hydrolyzed, adding an extra synthetic step and introducing additional impurity risk .
| Evidence Dimension | HPLC Purity |
|---|---|
| Target Compound Data | ≥98.5% (commercial specification, ICH Q3C compliant residual solvents ≤0.1%) |
| Comparator Or Baseline | Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (CAS 179162-64-2): 95–98% HPLC purity (typical vendor specification) |
| Quantified Difference | Target compound offers up to 3.5 percentage points higher purity and superior regulatory impurity control |
| Conditions | Commercial pharmaceutical intermediate specifications; HPLC analysis |
Why This Matters
Higher purity with documented compliance reduces the risk of batch rejection in GMP manufacturing and accelerates ANDA dossier preparation.
- [1] NBInno. 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid: High-Performance Intermediate for Advanced Applications (2025). View Source
